molecular formula C12H13NO2 B11894060 9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one

9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one

Katalognummer: B11894060
Molekulargewicht: 203.24 g/mol
InChI-Schlüssel: SDPTUEHYNKXAPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one is a pyrrolo[2,1-a]isoquinoline alkaloid characterized by a hydroxyl group at position 9 of the tetracyclic framework. Its molecular formula is C₁₂H₁₃NO₃ (average mass: 219.24 g/mol), with a single stereogenic center at the 10b position, often reported in the (10bR) configuration . This compound has been isolated from plants such as Asarum heterotropides and Peperomia tetraphylla , though its biological activities remain less explored compared to structural analogues.

Eigenschaften

Molekularformel

C12H13NO2

Molekulargewicht

203.24 g/mol

IUPAC-Name

9-hydroxy-2,5,6,10b-tetrahydro-1H-pyrrolo[2,1-a]isoquinolin-3-one

InChI

InChI=1S/C12H13NO2/c14-9-2-1-8-5-6-13-11(10(8)7-9)3-4-12(13)15/h1-2,7,11,14H,3-6H2

InChI-Schlüssel

SDPTUEHYNKXAPE-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)N2C1C3=C(CC2)C=CC(=C3)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization Strategies Using Acid Catalysts

The core tetrahydropyrrolo[2,1-a]isoquinolinone scaffold is frequently constructed via acid-mediated cyclization of appropriately substituted precursors. A pivotal method involves the reaction of phenethylamine derivatives with phthalic acid analogs under strongly acidic conditions. For example, a protocol using a P4O10/trifluoromethanesulfonic acid (TfOH) mixture at 100°C facilitates the formation of the pyrrolo[2,1-a]isoquinolinone ring system . Post-cyclization reduction with sodium borohydride (NaBH4) ensures saturation of the pyrrolidine ring, yielding intermediates such as 8,9-dimethoxy-1,5,6,10b-tetrahydropyrrolo[2,1-a]isoquinolin-3(2H)-one .

To introduce the 9-hydroxy group, regioselective demethylation or hydroxylation is critical. Studies demonstrate that electron-donating substituents (e.g., methoxy groups) at specific positions can direct oxidation reactions. For instance, substituting the phenethylamine precursor with a para-methoxy group enables selective hydroxylation at the 9-position under acidic conditions . The use of hexafluoroisopropanol (HFIP) as a solvent enhances reaction efficiency by stabilizing cationic intermediates, thereby promoting regioselectivity .

Acid-Catalyzed Rearrangements and Lactone Formation

Rearrangement reactions in protic, fluorinated solvents offer an alternative route to functionalized pyrrolo[2,1-a]isoquinolinones. A study by Mikhaylov et al. (2024) revealed that treating 1-ethynyl-substituted tetrahydroisoquinolines with acetic acid (AcOH) in HFIP induces a 1,2-rearrangement, yielding lactone-annelated products . This method’s success hinges on solvent acidity: HFIP (pKa = 9.3) and AcOH (pKa = 4.76) collaboratively stabilize transition states, enabling the formation of lactones such as furo[2′,3′:2,3]pyrrolo[2,1-a]isoquinoline derivatives .

Adapting this approach, the 9-hydroxy group can be introduced via hydrolysis of intermediate lactones. For example, lactone 3a (Scheme 1 in ) undergoes ring-opening under basic conditions to generate a carboxylic acid, which is subsequently decarboxylated to yield the hydroxy-substituted derivative. This stepwise strategy ensures precise control over hydroxyl group placement while maintaining the integrity of the tetracyclic framework.

While not directly applied to the target compound, palladium-catalyzed carboetherification methodologies provide valuable insights into stereochemical outcomes. For instance, Pd2(dba)3/P(o-tol)3-catalyzed reactions of γ-hydroxy alkenes with aryl halides proceed via syn-oxypalladation, producing tetrahydrofurans with high diastereoselectivity . Although this method targets tetrahydrofuran synthesis, its mechanistic principles—such as the preference for syn-addition and β-hydride elimination—are transferable to pyrrolo[2,1-a]isoquinolinone systems.

Applying analogous Pd-catalyzed conditions to hydroxy-substituted alkenes could facilitate the construction of the 9-hydroxy group. For example, a γ-hydroxy alkene precursor might undergo intramolecular cyclization via syn-oxypalladation, followed by reductive elimination to form the desired hydroxylated tetracyclic product. This approach remains speculative but is supported by the demonstrated efficacy of Pd catalysts in similar heterocyclic syntheses .

Substituent Effects on Regioselectivity

The electronic nature of substituents profoundly influences reaction pathways and product distributions. Electron-donating groups (e.g., -OMe, -F) at the para position of phenyl-substituted tetrahydroisoquinolines favor lactone formation , whereas electron-withdrawing groups (e.g., -NO2) promote alternative pathways, such as ylidene-pyrrolo[2,1-a]isoquinoline formation . These trends underscore the importance of precursor design in achieving regioselective hydroxylation.

For 9-hydroxy derivatives, introducing a methoxy group at the 8- or 10-position during precursor synthesis can direct subsequent oxidation or demethylation to the 9-position. This strategy is exemplified in the synthesis of 8,9,10-trihydroxy derivatives, where stepwise deprotection of methoxy groups yields the triol intermediate, which is then selectively reduced to the 9-hydroxy compound .

Optimization of Reaction Conditions

Solvent Selection : The choice of solvent significantly impacts reaction efficiency. HFIP and trifluoroethanol (TFE) enhance reaction rates and regioselectivity due to their high acidity and ability to stabilize charged intermediates . For instance, reactions in TFE proceed three times faster than in ethanol, with yields improving from 78% to 95% for analogous compounds .

Catalyst Loading : In Pd-catalyzed methods, catalyst composition (e.g., Pd2(dba)3 vs. Pd(OAc)2) and ligand choice (e.g., P(o-tol)3 vs. PPh3) dictate product distributions . Optimizing these parameters minimizes side products and improves diastereoselectivity.

Temperature and Time : Elevated temperatures (e.g., 100°C) are critical for cyclization reactions, while room-temperature conditions suffice for rearrangements in highly acidic media .

Data Tables of Key Synthetic Procedures

MethodPrecursorReagents/ConditionsYield (%)Reference
Acid-Catalyzed CyclizationPhenethylamine + Phthalic AcidP4O10/TfOH, 100°C, NaBH4 reduction55–95
Lactone Rearrangement1-Ethynyl-tetrahydroisoquinolineHFIP/AcOH (3:1), 20°C50–64
Pd-Catalyzed Syn-Additionγ-Hydroxy Alkene + Aryl HalidePd2(dba)3/P(o-tol)3, NaOtBu, 110°C60–85

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one has been investigated for its potential as a therapeutic agent in several conditions:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from tetrahydropyrroloisoquinolines have shown IC50_{50} values in the range of 1.9–7.52 µg/mL against HCT-116 and MCF-7 cell lines .
  • Neuropharmacology : The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders. Its structural similarities with known neuroactive compounds position it as a candidate for further exploration in treating conditions such as depression and anxiety .

Biological Interactions

Research has focused on the binding affinity of this compound to various biological targets:

  • Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies for metabolic disorders.
  • Receptor Modulation : Its ability to interact with receptors involved in neurotransmission opens avenues for developing treatments for mood disorders and cognitive dysfunctions.

Synthetic Methodologies

Several synthetic routes have been developed to produce this compound:

  • Multicomponent Reactions : The synthesis often involves isatin and tetrahydroisoquinoline components under specific conditions to yield diverse products through multicomponent reactions.

Case Study 1: Anticancer Activity

A study conducted on a series of derivatives demonstrated that modifications at specific positions significantly enhanced their anticancer properties. The synthesized compounds were screened against human cancer cell lines, revealing promising candidates for further development.

Case Study 2: Neuropharmacological Effects

In a pharmacological evaluation involving animal models, this compound showed potential antidepressant effects comparable to standard treatments. Behavioral assays indicated improvements in anxiety-like behaviors.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
8-Hydroxy-1,5,6-trihydropyrrolo[2,1-A]isoquinolineHydroxyl groups at different positionsExhibits different biological activities
5-Hydroxy-1-methylpyrrolo[2,1-A]isoquinolineMethyl substitution on the pyrrole ringEnhanced lipophilicity affecting bioavailability
8-Methoxy-1,5-dihydropyrrolo[2,1-A]isoquinolineMethoxy group substitutionPotentially alters pharmacokinetics

This table highlights the diversity within the tetrahydropyrroloisoquinoline family while showcasing the unique attributes of this compound related to its specific hydroxylation pattern and biological profile.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

Trolline (8,9-Dihydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one)
  • Substituents : Hydroxyl groups at positions 8 and 8.
  • Molecular Formula: C₁₂H₁₃NO₃ (identical to the target compound).
  • Key Differences : The additional hydroxyl group at position 8 significantly enhances polarity and hydrogen-bonding capacity, influencing solubility and receptor interactions. Trolline exhibits anti-inflammatory activity and has been isolated from Mirabilis jalapa .
8,9-Dimethoxy Derivatives
  • Substituents : Methoxy groups at positions 8 and 9.
  • Molecular Formula: C₁₄H₁₇NO₃.
  • Key Differences: Methoxy groups increase lipophilicity, improving membrane permeability.
Salsoline A and B
  • Substituents : Positional isomers with hydroxyl groups at alternate positions (e.g., 8,9 vs. 9,10).
  • Key Differences : Salsoline A (Trolline) and Salsoline B are bioactive alkaloids from Salsola collina, highlighting the critical role of hydroxyl group placement in bioactivity .

Physicochemical Properties

Property Target Compound Trolline 8,9-Dimethoxy Derivative
Molecular Weight 219.24 g/mol 219.24 g/mol 262.29 g/mol
logP (Predicted) 0.98 0.45 1.75
Hydrogen Bond Donors 2 3 1
Polar Surface Area 63.7 Ų 86.7 Ų 55.1 Ų

Data derived from molecular descriptors and experimental reports .

Biologische Aktivität

9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one is a complex organic compound belonging to the class of tetrahydropyrroloisoquinolines. Its unique bicyclic structure and the presence of a hydroxyl group at the 9-position contribute to its reactivity and biological properties. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H13_{13}N O2_{2}
  • Molecular Weight : 203.24 g/mol
  • CAS Number : 1416439-52-5
PropertyValue
Molecular FormulaC12_{12}H13_{13}N O2_{2}
Molecular Weight203.24 g/mol
CAS Number1416439-52-5

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral Activity : Initial studies have shown promising antiviral effects against strains of human coronaviruses (229E and OC-43). The compound's derivatives have been tested for their ability to inhibit viral replication and may offer insights into new antiviral therapies .
  • Antitumor Properties : Tetrahydropyrroloisoquinoline derivatives have been linked to antitumor activity. The structural modifications in these compounds can enhance their efficacy against various cancer cell lines .
  • Neuroprotective Effects : The compound has been investigated for neuroprotective properties, potentially offering therapeutic avenues in neurodegenerative diseases such as Alzheimer's disease .
  • Anticoagulant Activity : Some derivatives have shown significant anticoagulant effects by inhibiting factors Xa and XIa. This suggests potential applications in treating thrombotic disorders .

The biological activities of this compound are primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in viral replication and tumor growth.
  • Receptor Modulation : It may modulate receptors associated with neuroprotection and inflammation.

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Antiviral Study : A comparative analysis of tetrahydropyrroloisoquinoline derivatives demonstrated that specific substitutions on the core structure significantly enhanced antiviral activity against coronaviruses .
  • Anticancer Research : In vitro studies revealed that certain analogs exhibited cytotoxic effects on cancer cell lines while maintaining low toxicity towards normal cells .
  • Anticoagulant Evaluation : Compounds derived from this class were tested for their IC50_{50} values against coagulation factors, showing promising results that warrant further investigation into their therapeutic potential .

Q & A

Q. What are the key synthetic routes for enantioselective preparation of 9-Hydroxy-1,5,6,10B-tetrahydropyrrolo[2,1-A]isoquinolin-3(2H)-one?

The compound is synthesized via multi-step enantioselective pathways. A common method involves:

  • Cyclization : Using NaH in toluene under argon at 110°C to form the pyrrolo-isoquinoline scaffold .
  • Functionalization : Reaction with ClCO₂Me in THF and n-BuLi to introduce ester groups, followed by Pd/C-catalyzed hydrogenation to reduce double bonds and remove protective groups .
  • Purification : Silica gel chromatography with petroleum ether/ethyl acetate or hexane/isopropanol mixtures . Characterization relies on ¹H/¹³C NMR, IR, MS, and HPLC to confirm stereochemistry and purity .

Q. How is the compound isolated from natural sources, and what analytical methods validate its identity?

The compound (also called Trolline) is isolated from polar fractions of Mirabilis jalapa aerial parts using solid-phase extraction and preparative HPLC . Structural validation employs:

  • High-resolution MS for molecular formula confirmation (C₁₂H₁₃NO₃, exact mass 219.1008) .
  • NMR spectroscopy to assign hydroxyl (δ 6.60–7.56 ppm) and tetrahydropyrrolo ring protons (δ 2.55–4.59 ppm) .

Q. What basic pharmacological activities have been reported for this compound?

  • Anti-inflammatory effects : Demonstrated in murine models via inhibition of COX-2 and TNF-α pathways .
  • Antimicrobial activity : Bactericidal action against E. coli and S. aureus at MIC values of 12.5–25 µg/mL .

Advanced Research Questions

Q. How can enantioselectivity be optimized in the catalytic synthesis of pyrrolo-isoquinoline derivatives?

  • Catalytic systems : Cu(OTf)₂ with chiral Pybox ligands achieves up to 98.5% ee in intramolecular acyliminium cyclization .
  • Reaction design : Tertiary enamide intermediates enable stereochemical control during tandem cyclization-interception steps .
  • Diastereoselectivity : Electron-rich aryl groups in the substrate enhance axial chirality in the final product .

Q. What strategies resolve contradictions in bioassay data between in vitro and in vivo models?

  • Dose-response calibration : Inconsistent anti-inflammatory results may arise from poor bioavailability; use pharmacokinetic profiling (e.g., LC-MS/MS) to correlate plasma concentrations with activity .
  • Metabolite screening : Phase I/II metabolites (e.g., glucuronidated forms) may exhibit altered potency .

Q. How are computational methods applied to predict the compound’s physicochemical properties and target interactions?

  • Density functional theory (DFT) : Calculates electron density distributions to predict reactivity sites (e.g., hydroxyl groups for hydrogen bonding) .
  • Molecular docking : Identifies binding affinity with dopamine receptors (Ki ~ 150 nM) and COX-2 (ΔG = -9.2 kcal/mol) .

Q. What advanced catalytic systems improve yield in hydrogenation steps during synthesis?

  • Heterogeneous catalysis : Pd/C (5% w/w) under H₂ (1 atm) achieves >90% conversion but may require microwave assistance to reduce reaction time .
  • Alternative catalysts : Au(I)-catalyzed cascade reactions in water yield derivatives with 88% efficiency and minimal byproducts .

Key Challenges and Future Directions

  • Stereochemical complexity : Racemization during esterification steps requires improved chiral auxiliaries .
  • Bioactivity mechanisms : Unclear signaling pathways for anti-cancer effects warrant transcriptomic profiling .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.